molecular formula C18H11BrClN3 B2357867 7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 220835-26-7

7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2357867
CAS No.: 220835-26-7
M. Wt: 384.66
InChI Key: ILVKSCVVEBKSMP-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with bromophenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromobenzaldehyde with 4-chlorobenzylamine to form an intermediate Schiff base, which is then cyclized with 2-aminopyrimidine under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound. These products can have different physical and chemical properties, making them useful for diverse applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and drugs with tailored properties.

Properties

IUPAC Name

7-(4-bromophenyl)-4-chloro-5-phenylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClN3/c19-13-6-8-14(9-7-13)23-10-15(12-4-2-1-3-5-12)16-17(20)21-11-22-18(16)23/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVKSCVVEBKSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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